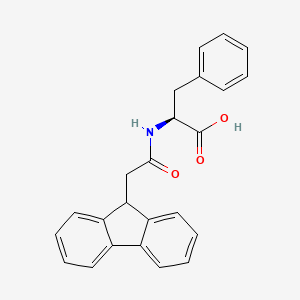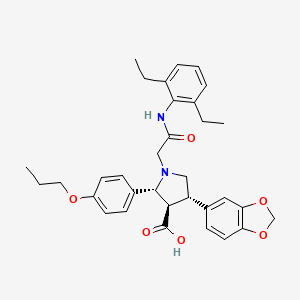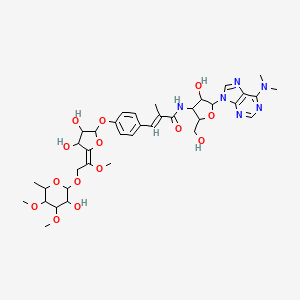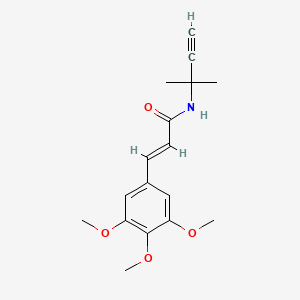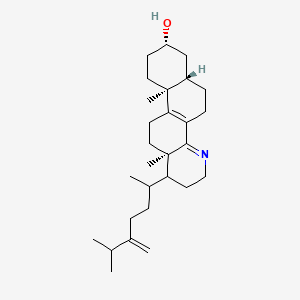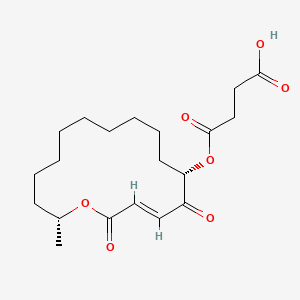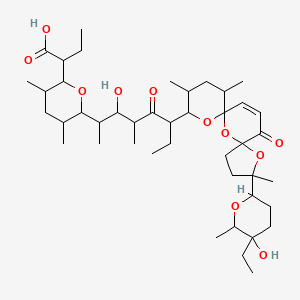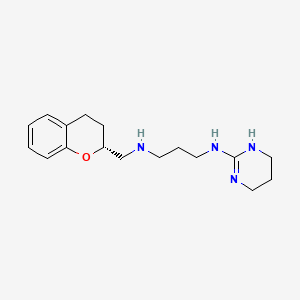
Alniditan
説明
Alniditan is a 5-HT 1D receptor agonist with migraine-preventive effects . It is of interest that a compound based on a benzopyran manifests much the same activity .
Synthesis Analysis
The synthesis of Alniditan involves several steps . The process begins with the alkylation of phenol with 2-bromobutyrolactone, leading to the ether. This product is then oxidized with chromium trioxide to produce the substituted succinic anhydride. Treatment of the anhydride with polyphosphoric acid leads to the acylation of the aromatic ring and the formation of the benzopyranone ring .Molecular Structure Analysis
Alniditan has a molecular formula of C17H26N4O . The 2D structure of the ligand can be drawn using the NCI/CADD Chemical Identifier Resolver .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Alniditan are complex and involve multiple steps . These include alkylation, oxidation, acylation, reduction, and displacement reactions .Physical And Chemical Properties Analysis
Alniditan has a molar mass of 302.422 g·mol −1 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.科学的研究の応用
Alniditan's Role in Migraine Treatment
Alniditan has been identified as a new 5HT1D receptor agonist, distinct from sumatriptan and other indole derivatives, used for acute migraine treatment. A study by Goldstein et al. (1996) in "Cephalalgia" highlighted its effectiveness in providing headache relief, demonstrating a dose-dependent reduction in headache recurrence rate and improved associated symptoms like nausea, phonophobia, and photophobia. Alniditan's superiority over placebo in reducing these symptoms was noted, along with its well-tolerated nature despite some side effects like head pressure and hot flushes (Goldstein et al., 1996).
Pharmacological Comparison with Other Migraine Medications
Lesage et al. (1998) in "British Journal of Pharmacology" compared alniditan's agonistic properties with sumatriptan and dihydroergotamine on human 5‐HT1B and 5‐HT1D receptors. The study found alniditan to be a full agonist at these receptors, indicating its potential efficacy in treating migraines. Interestingly, alniditan showed higher potency than sumatriptan at the 5‐HT1B receptor and was twice as potent at the 5‐HT1D receptor (Lesage et al., 1998).
Alniditan's Binding Properties and Agonist Potency
Leysen et al. (1996) in "Molecular Pharmacology" explored alniditan's receptor-binding profile, revealing its nanomolar affinity for various 5-HT1D and 5-HT1A receptors. This study underscored alniditan's potential in exerting cranial vasoconstrictive and antimigraine properties due to its potent agonist action at these receptors (Leysen et al., 1996).
Transdermal and Intranasal Delivery Methods
Jadoul et al. (1996) in "Pharmaceutical Research" assessed the feasibility of electrically enhanced transdermal delivery of alniditan, offering a novel delivery method for migraine treatment. This study demonstrated the effectiveness of iontophoretic delivery systems for antimigraine compounds (Jadoul et al., 1996). Additionally, Diener et al. (2001) in "Cephalalgia" reported on the efficacy of intranasal alniditan in relieving migraine headaches, with over two-thirds of patients experiencing headache relief within 1 hour of administration (Diener et al., 2001).
Vasoconstriction and Neurogenic Inflammation Effects
Van de Water et al. (1996) in "European Journal of Pharmacology" found that alniditan selectively constricted the carotid arterial blood flow in anaesthetized dogs, with minimal effects on other cardiovascular variables. This selective vasoconstriction in the carotid vascular bed may underpin its effectiveness in migraine treatment (Van de Water et al., 1996). Limmroth et al. (1999in "European Journal of Pharmacology" also studied alniditan's effect on neurogenic inflammation within the meninges of rats and on rat basilar artery contraction. Alniditan attenuated neurogenic inflammation more potently than sumatriptan and demonstrated less vasoconstrictive effects on the rat basilar artery. This suggests that alniditan's effect is mediated through 5-HT(1B/D) receptors, mainly located prejunctionally, which plays a role in its antimigraine action (Limmroth et al., 1999).
Pharmacokinetics in Migraine Treatment
Roon et al. (1999) in "British Journal of Clinical Pharmacology" analyzed the pharmacokinetic profile of intranasal alniditan during and outside migraine attacks. The study found that absorption of alniditan was not affected by migraine attacks and that early rise in plasma concentrations was related to headache improvement. This understanding of alniditan's pharmacokinetics is crucial in optimizing its use for migraine relief (Roon et al., 1999).
Comparative Efficacy in Migraine Treatment
A study by Diener et al. (2001) in "Cephalalgia" compared the efficacy and safety of subcutaneous alniditan and sumatriptan in acute migraine treatment. The results indicated that sumatriptan was slightly more effective than alniditan in achieving pain-free status at 2 hours post-administration, although the difference was clinically minor. This study provides valuable insights into the comparative effectiveness of these migraine treatments (Diener et al., 2001).
作用機序
特性
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSXOXCYXPQXMF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870005 | |
| Record name | Alniditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alniditan | |
CAS RN |
152317-89-0 | |
| Record name | Alniditan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152317-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alniditan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alniditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALNIDITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



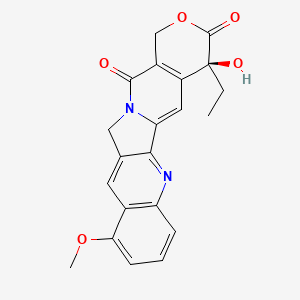

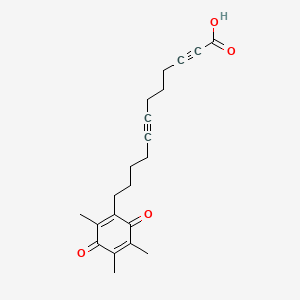
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
